molecular formula C34H68N2O17 B609416 N-(Amino-PEG5)-N-bis(PEG4-acid) CAS No. 2093152-86-2

N-(Amino-PEG5)-N-bis(PEG4-acid)

Cat. No.: B609416
CAS No.: 2093152-86-2
M. Wt: 776.92
InChI Key: LSCUTCGBTWNNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Amino-PEG5)-N-bis(PEG4-acid) is a polyethylene glycol (PEG) derivative that features an amino group and two terminal carboxylic acid groups. This compound is known for its high solubility in aqueous media due to the hydrophilic nature of the PEG chains. The presence of both amino and carboxylic acid groups makes it a versatile linker in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Amino-PEG5)-N-bis(PEG4-acid) typically involves the reaction of PEG derivatives with appropriate functional groups. One common method is the reaction of amino-PEG5 with PEG4-acid in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .

Industrial Production Methods

Industrial production of N-(Amino-PEG5)-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in solvents like water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), or DMF (dimethylformamide) under ambient temperature .

Chemical Reactions Analysis

Types of Reactions

N-(Amino-PEG5)-N-bis(PEG4-acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Coupling Agents: EDC, HATU

    Solvents: Water, DMSO, DCM, DMF

    Reaction Conditions: Ambient temperature, controlled pH

Major Products

    Amides: Formed from the reaction with carboxylic acids

    Esters: Formed from the reaction with alcohols

Mechanism of Action

The mechanism of action of N-(Amino-PEG5)-N-bis(PEG4-acid) is primarily based on its ability to form stable amide and ester bonds. The amino group can react with carboxylic acids to form amide bonds, while the carboxylic acid groups can react with alcohols to form esters. These reactions facilitate the conjugation of various molecules, enhancing their solubility, stability, and bioavailability .

Comparison with Similar Compounds

N-(Amino-PEG5)-N-bis(PEG4-acid) is unique due to its dual functional groups (amino and carboxylic acid) and the presence of PEG chains, which provide high solubility and biocompatibility. Similar compounds include:

  • Amino-PEG1-acid
  • Amino-PEG2-acid
  • Amino-PEG3-acid
  • Amino-PEG4-acid
  • Amino-PEG6-acid
  • Amino-PEG8-acid
  • Amino-PEG10-acid
  • Amino-PEG12-acid

These compounds vary in the length of the PEG chain and the number of functional groups, but they share similar properties in terms of solubility and reactivity.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68N2O17/c35-3-9-43-15-21-49-27-31-53-32-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-33(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-34(39)40/h1-32,35H2,(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCUTCGBTWNNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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